Zinc;benzonitrile;2,2-dimethylpropanoate
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Overview
Description
Zinc;benzonitrile;2,2-dimethylpropanoate: is an organometallic compound that combines zinc with benzonitrile and 2,2-dimethylpropanoate. It is a colorless to light-yellow liquid with a molecular weight of 315.01 g/mol. The compound has unique properties due to the presence of both the zinc and cyanophenyl groups, making it useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc;benzonitrile;2,2-dimethylpropanoate typically involves the reaction of pivalic acid with zinc powder to form zinc pivalate. The cyanophenyl group is then attached to the zinc ion using various synthetic methodologies. One common method involves the use of a ternary system of zinc oxide, zinc chloride, and N,N-diisopropylethylamine (DIEA) for selective O-benzylation of 2-oxo-1,2-dihydropyridines .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of organic solvents such as ethanol, methanol, and tetrahydrofuran is common in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: Zinc;benzonitrile;2,2-dimethylpropanoate undergoes various chemical reactions, including nucleophilic substitution and addition reactions. The zinc ion in the compound has a strong affinity for carbon and nitrogen atoms, making it useful in these reactions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include benzyl halides, substituted 2-oxo-1,2-dihydropyridines, and strong bases such as N,N-diisopropylethylamine . The reactions are typically carried out under mild conditions to ensure selectivity and high yield .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, selective O-benzylation of 2-oxo-1,2-dihydropyridines can yield various O-benzyl products .
Scientific Research Applications
Zinc;benzonitrile;2,2-dimethylpropanoate has several applications in scientific research. It is used in the synthesis of natural products and biologically active molecules . The compound’s unique properties make it useful in the protection of functional groups and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of Zinc;benzonitrile;2,2-dimethylpropanoate involves its interaction with molecular targets through the zinc ion and cyanophenyl group. The zinc ion has a strong affinity for carbon and nitrogen atoms, facilitating various chemical reactions. The cyanophenyl group can participate in nucleophilic substitution and addition reactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
- (4-Cyanophenyl)zinc acetate
- (4-Cyanophenyl)zinc trimethylacetate
- Zinc pivalate (4-Cyanophenyl)-sodium salt
Uniqueness: Zinc;benzonitrile;2,2-dimethylpropanoate is unique due to its combination of zinc, benzonitrile, and 2,2-dimethylpropanoate. This combination imparts unique chemical properties, making it useful in various synthetic and research applications.
Properties
IUPAC Name |
zinc;benzonitrile;2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N.C5H10O2.Zn/c8-6-7-4-2-1-3-5-7;1-5(2,3)4(6)7;/h2-5H;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWSETUGBRQTNI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].C1=CC(=CC=[C-]1)C#N.[Zn+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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